molecular formula C9H9I3 B14350471 1,3,5-Tris(iodomethyl)benzene CAS No. 90678-60-7

1,3,5-Tris(iodomethyl)benzene

Cat. No.: B14350471
CAS No.: 90678-60-7
M. Wt: 497.88 g/mol
InChI Key: MIVBPUGPPJIGKB-UHFFFAOYSA-N
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Description

1,3,5-Tris(iodomethyl)benzene (C₉H₉I₃) is a halogenated aromatic compound derived from 1,3,5-trimethylbenzene (mesitylene), where the three methyl (-CH₃) groups are replaced by iodomethyl (-CH₂I) moieties. This structural modification significantly alters its physical and chemical properties, including increased molecular weight (449.98 g/mol) and enhanced reactivity due to the presence of iodine, a heavy halogen with polarizable electrons.

Synthesis: The compound can be synthesized via hypervalent iodine-mediated iodination. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene was prepared using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent, followed by characterization via NMR, IR, and mass spectrometry . Another method involves alkylation reactions, such as the preparation of bis-imidazolium rods using 2-(iodomethyl)-1,3,5-trimethylbenzene .

Applications: Its iodine-rich structure makes it a precursor for coordination polymers and mechanically interlocked molecules (e.g., rotaxanes) . Additionally, iodinated aromatics are pivotal in organic electronics and pharmaceuticals due to their ability to participate in halogen bonding and Suzuki coupling reactions.

Properties

CAS No.

90678-60-7

Molecular Formula

C9H9I3

Molecular Weight

497.88 g/mol

IUPAC Name

1,3,5-tris(iodomethyl)benzene

InChI

InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2

InChI Key

MIVBPUGPPJIGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CI)CI)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .

Scientific Research Applications

1,3,5-Tris(iodomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1,3,5-Tris(iodomethyl)benzene, we compare it with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₉I₃ 449.98 -CH₂I at 1,3,5 positions High density, low solubility in water, reactive toward nucleophiles
1,3,5-Trimethylbenzene (Mesitylene) C₉H₁₂ 120.19 -CH₃ at 1,3,5 positions Volatile organic compound (VOC), detected in urban air
1,3,5-Triiodobenzene C₆H₃I₃ 431.90 -I at 1,3,5 positions High melting point (218°C), used in X-ray contrast agents
2-Iodo-1,3,5-trimethylbenzene C₉H₁₁I 246.09 -I at 2 position, -CH₃ at 1,3,5 Liquid at room temperature, bp: ~225°C
1-Iodo-3,5-bis(trifluoromethyl)benzene C₈H₃F₆I 328.01 -I at 1, -CF₃ at 3,5 Low boiling point (62–64°C at 12 mmHg), fluorophilic reactivity

Key Comparisons:

Reactivity :

  • Halogen Bonding : this compound exhibits stronger halogen bonding than mesitylene due to iodine's polarizability, enabling applications in supramolecular chemistry . In contrast, 1-Iodo-3,5-bis(trifluoromethyl)benzene leverages fluorine's electronegativity for fluorophilic interactions .
  • Environmental Stability : Mesitylene is a VOC with atmospheric reactivity (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with HO radicals), whereas iodinated derivatives are less volatile and more persistent .

Synthetic Utility :

  • This compound serves as a building block for metal-organic frameworks (MOFs), as seen in cadmium and zinc coordination polymers . Conversely, 1,3,5-Triiodobenzene is preferred in medical imaging due to its high X-ray attenuation .

Thermal Stability :

  • Iodinated compounds generally have higher thermal stability than their methylated counterparts. For example, this compound-based coordination polymers decompose above 300°C , while mesitylene evaporates readily at room temperature .

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